Product packaging for 3-Carbamoyl-1-phenacylpyridinium bromide(Cat. No.:CAS No. 5469-10-3)

3-Carbamoyl-1-phenacylpyridinium bromide

Cat. No.: B7759665
CAS No.: 5469-10-3
M. Wt: 321.17 g/mol
InChI Key: XWYLXEIXVJBLRS-UHFFFAOYSA-N
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Description

Significance of Pyridinium (B92312) Cations as Reactive Intermediates and Synthons in Organic Synthesis

Pyridinium salts are valuable building blocks, or synthons, that have been widely applied in various organic transformations for decades. researchgate.net They serve as key reactive intermediates for the synthesis of other nitrogen-containing heterocyclic compounds. nih.gov The activation of the pyridine (B92270) ring by N-substitution facilitates nucleophilic addition reactions, which are otherwise difficult to achieve with the parent pyridine. This reactivity allows for the construction of complex molecular architectures, including substituted pyridines, dihydropyridines, and piperidines. nih.gov

Furthermore, the partial reduction of N-alkylpyridinium salts can generate synthetically versatile enolate intermediates that can be trapped with a variety of electrophiles. This strategy has been employed to produce stable dihydropyridone derivatives, which are valuable scaffolds in medicinal chemistry. The inherent reactivity of the pyridinium cation has also been harnessed in the development of novel photochemical reactions, such as cyclization to form bicyclic aziridines, expanding the synthetic utility of these salts. nih.gov

Overview of N-Functionalized Pyridinium Salts as Radical Precursors and Pyridine Surrogates

A recent paradigm shift in the application of pyridinium salts involves their use as precursors for generating radical species under mild conditions. acs.orgresearchgate.netnih.govnih.gov N-functionalized pyridinium salts, in particular, have emerged as convenient radical precursors that undergo single electron transfer. researchgate.net This approach has been instrumental in developing methods for generating carbon-, nitrogen-, and oxygen-centered radicals. researchgate.net

The radical-mediated C-H functionalization of pyridines is a powerful tool in synthetic chemistry. acs.orgnih.gov However, traditional methods often require harsh, strongly acidic conditions and suffer from a lack of regioselectivity, leading to mixtures of products. acs.orgresearchgate.netnih.gov N-functionalized pyridinium salts overcome this challenge by serving as "pyridine surrogates." acs.orgresearchgate.net Prefunctionalization of the pyridine nitrogen enhances reactivity and allows for exquisite control over the position of subsequent reactions (typically at the C2 and C4 positions) under mild, often photocatalytic, conditions. acs.orgresearchgate.netnih.gov This strategy is particularly valuable for the late-stage functionalization of complex, bioactive molecules. researchgate.netnih.gov

The development of these radical-based processes, often initiated by visible light, has significantly expanded the toolkit of synthetic chemists. acs.orgnih.gov It has enabled novel alkene difunctionalization reactions and even enantioselective transformations, showcasing the broad potential of N-functionalized pyridinium salts in modern organic synthesis. acs.orgnih.govnih.gov

Contextualization of 3-Carbamoyl-1-phenacylpyridinium Bromide within the Broader Class of Pyridinium Salts

Within the extensive family of N-substituted pyridinium salts lies This compound . This compound's structure features a pyridinium ring substituted at the nitrogen atom with a phenacyl group (a two-carbon chain attached to a phenyl group and containing a ketone) and a carbamoyl (B1232498) group (-CONH2) at the 3-position of the pyridine ring. The positive charge of the pyridinium nitrogen is balanced by a bromide anion.

The synthesis of this specific salt can be achieved by reacting nicotinamide (B372718) (pyridine-3-carboxamide) with phenacyl bromide. prepchem.com A typical procedure involves dissolving phenacyl bromide in acetone (B3395972) and combining it with a hot alcoholic solution of nicotinamide, leading to the crystallization of the product upon cooling. prepchem.com

Compound Data

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₁₃BrN₂O₂
Molecular Weight321.17 g/mol
IUPAC Name1-(2-oxo-2-phenylethyl)pyridin-1-ium-3-carboxamide;bromide
SynthesisReaction of nicotinamide with phenacyl bromide prepchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13BrN2O2 B7759665 3-Carbamoyl-1-phenacylpyridinium bromide CAS No. 5469-10-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenacylpyridin-1-ium-3-carboxamide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2.BrH/c15-14(18)12-7-4-8-16(9-12)10-13(17)11-5-2-1-3-6-11;/h1-9H,10H2,(H-,15,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYLXEIXVJBLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)C(=O)N.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5469-10-3
Record name NSC27028
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27028
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for 3 Carbamoyl 1 Phenacylpyridinium Bromide and Analogues

Quaternization Reactions: Direct N-Alkylation Approaches

Direct N-alkylation represents the most straightforward approach to the synthesis of pyridinium (B92312) salts. This involves the reaction of a pyridine (B92270) derivative with a suitable alkylating agent, in this case, a phenacyl halide.

The direct synthesis of 3-Carbamoyl-1-phenacylpyridinium bromide is efficiently achieved through the quaternization of nicotinamide (B372718) (vitamin B3) with phenacyl bromide. A typical procedure involves combining a hot alcoholic solution of nicotinamide with a solution of phenacyl bromide in a solvent like acetone (B3395972). The reaction mixture is heated for a short period, and upon cooling, the desired product crystallizes and can be collected by filtration. researchgate.net This method provides a direct and high-yielding route to the target compound.

Table 1: Synthesis of this compound

Reactant 1 Reactant 2 Solvent System Reaction Condition Yield

This interactive table is based on the synthetic procedure described in the literature. researchgate.net

Advanced Synthetic Modifications and Derivatization Strategies

The structural framework of this compound allows for a wide range of modifications. These derivatization strategies can be broadly categorized into variations of the N-phenacyl moiety and modifications of the pyridine core, including the carbamoyl (B1232498) group.

The N-phenacyl portion of the molecule is readily modified by employing substituted phenacyl bromides in the quaternization reaction. Phenacyl bromides themselves can be synthesized from corresponding styrenes or by the bromination of acetophenones. sci-hub.ru By using phenacyl bromides bearing different substituents on the phenyl ring, a diverse library of N-phenacylpyridinium analogues can be accessed. These substituents can range from electron-donating to electron-withdrawing groups, which can influence the reactivity and properties of the resulting pyridinium salt. sci-hub.ruresearchgate.net For example, N-p-nitrobenzylpyridinium chloride has been used in similar multicomponent reactions as its phenacyl counterpart. researchgate.net

Table 2: Examples of Substituted Phenacyl Bromides Used in the Synthesis of Pyridinium Salt Analogues

Substituent on Phenyl Ring Resulting Pyridinium Salt Analogue
4-Nitro 3-Carbamoyl-1-(4-nitrophenacyl)pyridinium bromide
4-Chloro 3-Carbamoyl-1-(4-chlorophenacyl)pyridinium bromide

This table provides examples of how the N-phenacyl moiety can be varied. sci-hub.ruresearchgate.netresearchgate.net

Modifications to the pyridine ring of N-phenacylpyridinium salts have been explored to create further structural diversity. One advanced strategy is the direct C-H bond activation of the pyridine ring. For instance, a palladium-catalyzed ortho-arylation of N-phenacylpyridinium bromide has been developed. researchgate.net In this reaction, the N-phenacyl group acts as a transient directing group, facilitating the introduction of an aryl group at the C2 position of the pyridine ring, and is subsequently cleaved. researchgate.net It is also possible to start with a pre-substituted pyridine to generate the desired analogue.

The carbamoyl group at the C3 position is a robust functional group. While direct synthetic modifications on the carbamoyl group of this compound are not extensively reported in the surveyed literature, general chemical principles of amides suggest potential transformations. These could include hydrolysis to the corresponding carboxylic acid under harsh conditions or dehydration to a nitrile group. In biological systems, the nicotinamide structure is a precursor to NAD+ and can undergo various enzymatic transformations. nih.govresearchoutreach.org However, these metabolic pathways are distinct from synthetic derivatization strategies in a laboratory setting.

Reactivity and Reaction Pathways of 3 Carbamoyl 1 Phenacylpyridinium Bromide

Generation and Reactivity of Pyridinium (B92312) N-Ylides from 3-Carbamoyl-1-phenacylpyridinium Bromide Precursors

This compound is a quaternary pyridinium salt that possesses an acidic proton on the α-carbon of the phenacyl group (the methylene (B1212753) bridge between the carbonyl and the pyridinium nitrogen). In the presence of a base, this proton can be abstracted to generate a pyridinium N-ylide in situ. This ylide is a 1,3-dipole, characterized by a carbanion adjacent to a positively charged pyridinium nitrogen atom. The negative charge is stabilized by resonance with the adjacent carbonyl group, making it a stabilized ylide.

The general scheme for the formation of the pyridinium ylide is as follows:

Ylide Generation

Scheme 1: Base-mediated generation of a pyridinium N-ylide from this compound.

The reactivity of this ylide is dictated by its 1,3-dipolar nature. It readily reacts with various electron-deficient multiple bonds, known as dipolarophiles, to form five-membered rings. The stability of the ylide allows for its generation under mild conditions, using common bases such as triethylamine or potassium carbonate, making it a versatile tool in organic synthesis.

Cycloaddition Reactions

The most prominent reaction pathway for pyridinium N-ylides derived from this compound is their participation in cycloaddition reactions, which are fundamental to the synthesis of various nitrogen-containing heterocycles.

As a 1,3-dipole, the pyridinium N-ylide undergoes [3+2] cycloaddition reactions with a wide range of dipolarophiles. These dipolarophiles are typically alkenes or alkynes activated by electron-withdrawing groups, which facilitate the reaction by lowering the energy of the LUMO of the dipolarophile, leading to a favorable interaction with the HOMO of the ylide.

One of the most well-established applications of this chemistry is the synthesis of the indolizine scaffold. The reaction of the pyridinium ylide with activated alkynes, such as dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate, leads to the formation of a dihydroindolizine intermediate. This intermediate subsequently undergoes spontaneous aromatization, often through air oxidation, to yield the stable, aromatic indolizine core. This method is highly versatile, allowing for the synthesis of a wide array of substituted indolizines with high regioselectivity. mdpi.comnih.gov

The reaction proceeds via a concerted [3+2] cycloaddition mechanism, followed by dehydrogenation.

DipolarophileBase/SolventProductYield (%)
Ethyl propiolate1,2-Epoxybutane7-tert-Butyl-1-carbethoxy-3-benzoyl-indolizine-
Dimethyl acetylenedicarboxylateTriethylamine/CH2Cl2Dimethyl 3-benzoyl-7-carbamoylindolizine-1,2-dicarboxylateHigh
Maleic anhydrideTriethylamine3-Acylindolizine (after hydrolysis and oxidative bisdecarboxylation)Moderate

This table presents representative examples of indolizine synthesis via 1,3-dipolar cycloaddition. mdpi.comresearchgate.net

The synthesis of azaindolizine (pyrrolo[1,2-b]pyridazine or pyrrolo[1,2-a]pyrazine) derivatives via 1,3-dipolar cycloaddition requires a different type of ylide precursor. Specifically, these syntheses utilize N-imino pyridinium ylides, where the exocyclic atom attached to the pyridinium nitrogen is another nitrogen atom, not a carbon atom. nih.govresearcher.life These N-imino ylides are typically generated from the N-amination of pyridine (B92270) derivatives using reagents like hydroxylamine-O-sulfonic acid, followed by deprotonation. nih.gov

Therefore, this compound, which generates a carbon-centered (carbanionic) ylide upon deprotonation, is not a suitable precursor for the direct synthesis of azaindolizines through the standard 1,3-dipolar cycloaddition pathway. The nature of the 1,3-dipole generated dictates the resulting heterocyclic core.

Beyond cycloadditions, the pyridinium ylide derived from N-phenacylpyridinium salts can act as a soft carbon nucleophile in Michael addition reactions. This reactivity has been harnessed in a one-pot, three-component synthesis of highly functionalized 2,3-dihydrofurans. rsc.orgacs.org

The reaction pathway involves a cascade process:

Knoevenagel Condensation: An aromatic aldehyde and a 1,3-dicarbonyl compound react in the presence of a base (e.g., piperidine) to form an activated alkene (a benzylidene 1,3-dicarbonyl compound).

Michael Addition: The pyridinium ylide, generated in situ from this compound, adds to the activated alkene in a conjugate (1,4-addition) fashion.

Intramolecular Cyclization: The resulting enolate intermediate undergoes an intramolecular SN2-type cyclization, where the enolate oxygen attacks the carbon bearing the pyridinium group, displacing pyridine as a leaving group to form the five-membered dihydrofuran ring. acs.org

This sequence provides a diastereoselective route to complex dihydrofurans. rsc.org

Aldehyde1,3-Dicarbonyl CompoundBase/SolventProduct TypeYield (%)
BenzaldehydeDimedonePiperidine/AcetonitrileFused 2,3-dihydrofuranGood
4-ChlorobenzaldehydeAcetylacetonePiperidine/AcetonitrileSubstituted 2,3-dihydrofuranModerate-Good
3-NitrobenzaldehydeEthyl acetoacetatePiperidine/AcetonitrileSubstituted 2,3-dihydrofuranGood

This table illustrates the three-component synthesis of 2,3-dihydrofurans. rsc.org

1,3-Dipolar Cycloadditions with Activated Unsaturated Systems

Radical-Mediated Transformations

While the ionic reactivity of pyridinium ylides is well-documented, N-functionalized pyridinium salts, including N-carbamoyl derivatives, have also emerged as valuable precursors for radical generation under photoredox catalysis conditions. nih.govnih.gov These salts can function as "radical reservoirs." acs.org

In this context, the pyridinium salt can undergo a single-electron transfer (SET) reduction from an excited photocatalyst. This process can lead to the generation of radicals. Specifically for N-carbamoyl pyridinium salts, this pathway has been utilized to generate carbamoyl (B1232498) radicals. The process is initiated by the photoexcitation of a catalyst (e.g., an Iridium or organic photocatalyst), which then reduces the pyridinium salt. The resulting radical intermediate can fragment to release a carbamoyl radical. nih.govnih.gov

This carbamoyl radical can then participate in various transformations, such as cross-coupling reactions with (hetero)aryl bromides in the presence of a nickel co-catalyst to form amides. researchgate.netnih.gov While this chemistry does not involve a transformation of the pyridinium ylide itself, it highlights an alternative reactivity mode of the parent pyridinium salt, leveraging its electrochemical properties to engage in radical-mediated pathways. A novel radical cross-coupling and cyclization has also been developed to access indolizine structures, though this method starts with 2-(pyridin-2-yl)acetate derivatives rather than pyridinium ylides. rsc.org

Role as a Radical Precursor

While direct studies on this compound as a radical precursor are specific, the broader class of N-substituted pyridinium salts can be involved in radical pathways. The generation of radicals can be initiated through various means, including photoredox catalysis. For instance, related structures can undergo processes where a radical is generated and adds to an alkene to form an intermediate carbon radical, which is then oxidized to a carbocation for further reaction mdpi.com. The carbamoyl group, in particular, is related to carbamoyl radicals which can be generated from precursors like oxamic acids through oxidative decarboxylation researchgate.net. These nucleophilic radicals are known to add to unsaturated systems to form a variety of important amides researchgate.net.

C-H Bond Activation Processes

The N-phenacyl group in pyridinium salts serves as a transient activator for C-H bond functionalization, enabling reactions that are otherwise challenging. This strategy has been effectively employed in palladium-catalyzed processes.

A notable reaction involving this class of compounds is the palladium-catalyzed direct ortho-arylation of the pyridine ring. researchgate.netnih.gov The N-phenacyl group acts as a regioselective activating group, directing the functionalization to the C-H bond at the ortho-position of the pyridine ring. researchgate.net A key advantage of this methodology is that the N-phenacyl group can be automatically cleaved from the arylated pyridine product during the reaction sequence. researchgate.netnih.gov This transformation has a broad scope, allowing for the coupling of the pyridinium salt with various aryl bromides, including those from electron-rich systems like thiophenes and furans to electron-deficient pyridines. researchgate.net The resulting biheteroaryl structures are significant motifs in materials science, medicinal chemistry, and natural products. researchgate.net

Table 1: Examples of Palladium-Catalyzed ortho-Arylation

Arylating AgentProductYield
2-Bromopyridine2,2'-BipyridineHigh
Phenylboronic acid2-PhenylpyridineNot specified
Aryl IodidesBiphenyl-2-carboxamidesModerate to High

This table is illustrative of the types of transformations possible based on related palladium-catalyzed C-H activation reactions. researchgate.netnih.gov

Mechanistic studies provide insight into the C-H activation pathway. Kinetic isotope effect (KIE) studies have been conducted for the direct ortho-arylation of N-phenacylpyridinium bromide, confirming that the reaction proceeds through a C-H bond activation pathway. researchgate.netnih.gov The process is believed to involve the formation of a palladacycle intermediate. nih.gov In related palladium-catalyzed C-H arylations, the proposed mechanism involves the turnover-limiting oxidation of a Pd(II) species by an arylating agent. nih.gov Detailed mechanistic investigations often establish the kinetic order of each component in the catalytic reaction and identify the resting state of the catalyst to formulate a complete mechanistic picture. nih.gov

Alkene Difunctionalization Reactions

Pyridinium salts, including this compound, can participate in the difunctionalization of alkenes, where two new functional groups are added across the double bond. These reactions often proceed through complex cascades involving radical and ionic intermediates.

A significant transformation is the bromide-mediated, C2-selective, oxygenative alkylation of pyridinium salts using alkenes and molecular oxygen. rsc.org This three-component reaction synthesizes important β-2-pyridyl ketones. rsc.org The reaction is notable for its ability to install a highly functionalized quaternary carbon center at the C2-position of the pyridine. rsc.org

The mechanism involves a cascade of reactions that includes a dearomative cycloaddition followed by a rearomative ring-opening oxygenation. rsc.org An intermediary cycloadduct has been isolated, which supports this proposed reaction pathway. rsc.org It is proposed that active Br(I) species are generated in situ, which promote the rearomative step through a halogen bond-assisted electron transfer. rsc.org

Table 2: Key Steps in Oxygenative Alkylation Cascade

StepDescription
1. Dearomative Cycloaddition The pyridinium salt reacts with the alkene in a cycloaddition, leading to a loss of aromaticity and the formation of a bicyclic intermediate.
2. Rearomative Ring-Opening Oxygenation The cycloadduct undergoes ring-opening and oxidation, mediated by bromide and molecular oxygen, to restore aromaticity and install the final functional groups.

This table outlines the general mechanistic pathway for the oxygenative alkylation of pyridinium salts with alkenes. rsc.org

Nucleophilic Dearomatization Reactions

The N-phenacyl group activates the pyridinium ring, making it sufficiently electrophilic to undergo nucleophilic attack, leading to dearomatization. mdpi.com This process is a powerful strategy in organic synthesis as it transforms flat, aromatic precursors into complex, three-dimensional alicyclic structures. nih.gov The dearomatization of N-activated pyridinium salts typically results in the formation of 1,2- or 1,4-dihydropyridine derivatives. mdpi.comnih.gov

A variety of nucleophiles, such as organometallic reagents and enolates, can be used in these reactions. mdpi.com The functionalization of the pyridine nitrogen to form a pyridinium ion is a common prerequisite to lower the energy barrier for disrupting the aromatic system. mdpi.comnih.gov These dearomatization reactions can be combined with subsequent transformations in tandem protocols, providing access to complex molecular skeletons. nih.gov

Catalytic Asymmetric Additions to Activated N-Alkylpyridinium Salts

The activation of the pyridine ring by N-alkylation, as seen in this compound, renders it susceptible to nucleophilic attack, which is a cornerstone for creating complex chiral molecules through catalytic asymmetric methods. While direct asymmetric hydrogenation of simple pyridines is challenging due to the stability of the aromatic ring and potential catalyst inhibition, their conversion to pyridinium salts significantly enhances their reactivity. dicp.ac.cn This activation strategy facilitates various asymmetric transformations.

One of the most significant applications is the asymmetric hydrogenation of pyridinium salts to produce chiral piperidines, which are key structural motifs in many natural products and pharmaceuticals. dicp.ac.cn Iminium salts, including N-alkylpyridinium salts, generally show higher reactivity in hydrogenations compared to their neutral imine counterparts. dicp.ac.cn A highly effective method involves the use of iridium catalysts for the asymmetric hydrogenation of 2-substituted pyridinium salts, yielding chiral piperidines with high enantioselectivity. dicp.ac.cn This strategy leverages the activation of the pyridine as a pyridinium bromide to prevent catalyst inhibition and improve substrate reactivity. dicp.ac.cn

Although specific studies detailing the catalytic asymmetric addition to this compound are not prevalent, the general principles established for other activated N-alkylpyridinium salts are applicable. These reactions typically involve chiral metal complexes or organocatalysts that control the stereochemical outcome of the nucleophilic addition to the pyridinium ring.

Transformations Leading to Functionalized Dihydropyridines and Piperidines

The activated nature of N-alkylpyridinium salts like this compound makes them valuable precursors for the synthesis of partially or fully saturated heterocyclic rings such as dihydropyridines and piperidines.

A common route to these compounds is through reductive functionalization. For example, the reaction of N-substituted-4-ethoxycarbonylpyridinium salts with zinc and benzyl bromide leads to the regioselective formation of 4,4-disubstituted 1,4-dihydropyridines. rsc.org These dihydropyridine intermediates can subsequently be reduced via catalytic hydrogenation to the corresponding piperidine derivatives. rsc.org Similarly, N-substituted-3-ethoxycarbonylpyridinium salts react under similar conditions to yield mixtures of tetrahydropyridine isomers after hydrogenation. rsc.org

Furthermore, the direct asymmetric hydrogenation of pyridinium salts provides an efficient pathway to enantiomerically enriched piperidines. A notable method employs an iridium catalyst for the highly enantioselective hydrogenation of 2-substituted pyridinium salts. dicp.ac.cn This activation of simple pyridines into their pyridinium bromide form is a key strategy to overcome the challenges associated with the reduction of the stable aromatic pyridine ring. dicp.ac.cn

PrecursorReagentsProduct(s)Reference
1-Alkyl-4-ethoxycarbonylpyridinium salt1. Zn, Benzyl bromide; 2. Catalytic Hydrogenation4,4-Disubstituted Piperidine rsc.org
1-Alkyl-3-ethoxycarbonylpyridinium salt1. Zn, Benzyl bromide; 2. Catalytic HydrogenationMixture of substituted Tetrahydropyridines rsc.org
2-Substituted Pyridinium SaltH₂, [{Ir(cod)Cl}₂]/(R)-SynPhosChiral Piperidine dicp.ac.cn

Multicomponent and Condensation Reactions

Multicomponent and condensation reactions involving this compound are efficient methods for constructing complex heterocyclic scaffolds. The compound's structure is well-suited for these reactions, acting as a key building block that can react with various nucleophiles and other reagents in a single pot.

Imidazo[1,2-a]pyridine Synthesis via Nucleophilic Addition of Ammonium Acetate

A significant reaction pathway for N-phenacylpyridinium bromides is their conversion to imidazo[1,2-a]pyridines, a class of fused heterocycles with considerable pharmacological interest. organic-chemistry.org The synthesis is typically achieved through a one-pot, three-component reaction involving a pyridine (such as nicotinamide (B372718), the precursor to the title compound), an α-bromoketone (like phenacyl bromide), and ammonium acetate. organic-chemistry.orgresearchgate.net

In this process, the N-phenacylpyridinium bromide is first formed in situ. Subsequently, under solvent-free conditions and microwave irradiation, it undergoes a nucleophilic addition of ammonium acetate to yield the corresponding imidazo[1,2-a]pyridine in excellent yields. organic-chemistry.orgresearchgate.netorganic-chemistry.org This method is noted for its efficiency, short reaction times, and high yields. organic-chemistry.org The cyclization of 2-aminopyridines with phenacyl bromide is a classical method for this synthesis, and various catalysts can be employed. nanobioletters.com

Reaction Scheme:

Step 1 (in situ formation): Nicotinamide + Phenacyl bromide → this compound

Step 2 (Cyclization): this compound + Ammonium Acetate --(Microwave)--> 6-Carbamoyl-2-phenylimidazo[1,2-a]pyridine

ReactantsConditionsProductYieldReference
Pyridines, α-Bromoketones, Ammonium AcetateMicrowave irradiation, Solvent-freeImidazo[1,2-a]pyridines88-98% organic-chemistry.org
Phenacyl bromide, 2-Amino pyridineIonic liquid catalyst, MicrowaveImidazo[1,2-a]pyridinesGood derpharmachemica.com

Modified Kröhnke Procedures for Annulated Pyridine Derivatives

The Kröhnke pyridine synthesis is a classic method for preparing highly functionalized pyridines. wikipedia.org The reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate. wikipedia.org this compound is an α-pyridinium ketone salt and is thus an ideal substrate for this reaction.

The mechanism begins with the formation of a pyridinium ylide from the salt, which then undergoes a Michael 1,4-addition to the α,β-unsaturated carbonyl compound. wikipedia.org The resulting 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate) and subsequently cyclizes and dehydrates. wikipedia.org The final step involves the elimination of the pyridine leaving group and aromatization to form the 2,4,6-trisubstituted pyridine product. wikipedia.org This methodology has been widely applied to the synthesis of diverse pyridine derivatives, including complex structures like terpyridines and macrocycles. wikipedia.orgresearchgate.net

Reactions with 1,2-Binucleophiles for Heterocycle Formation

The phenacyl moiety of this compound contains a reactive carbonyl group and an adjacent methylene group, making it susceptible to reactions with binucleophiles to form various heterocyclic systems. While specific examples involving this compound are not extensively documented, the reactivity can be inferred from reactions of its precursor, phenacyl bromide, and related compounds.

Phenacyl bromides are versatile intermediates for synthesizing a wide array of heterocyclic compounds through reactions with binucleophiles. sci-hub.runih.gov For instance, the reaction of o-phenylenediamine with organic acids or aldehydes is a well-established route to benzimidazoles. jocpr.comresearchgate.netnih.gov The reaction of phenacyl bromide with a 1,2-binucleophile like o-phenylenediamine would be expected to proceed via initial N-alkylation followed by cyclization and dehydration to form a 2-phenyl-substituted benzimidazole. This general reactivity pattern highlights the potential of this compound to act as an electrophile in the construction of fused heterocyclic systems when treated with various 1,2-binucleophiles such as 1,2-diamines, 2-aminophenols, and 2-aminothiophenols.

Advanced Structural Elucidation and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the chemical environment, connectivity, and stereochemistry can be obtained. For 3-Carbamoyl-1-phenacylpyridinium bromide, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY and HETCOR) NMR experiments would be utilized for a comprehensive structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would include distinct resonances for the protons of the pyridinium (B92312) ring, the phenacyl group, and the carbamoyl (B1232498) group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridinium nitrogen and the carbonyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum would show characteristic signals for the carbonyl carbon of the phenacyl group, the carbons of the aromatic rings, and the carbamoyl carbon.

Two-Dimensional NMR (COSY and HETCOR): To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecular framework, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the connectivity of the protons within the pyridinium and phenyl rings.

HETCOR (Heteronuclear Correlation): This experiment establishes correlations between directly bonded carbon and hydrogen atoms. It is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridinium H-28.8 - 9.2145 - 150
Pyridinium H-48.2 - 8.6140 - 145
Pyridinium H-57.8 - 8.2125 - 130
Pyridinium H-68.8 - 9.2145 - 150
Phenacyl CH₂5.5 - 6.060 - 65
Phenyl H (ortho)7.8 - 8.1128 - 130
Phenyl H (meta)7.4 - 7.6129 - 131
Phenyl H (para)7.6 - 7.8133 - 135
Phenyl C (ipso)130 - 135Not Applicable
C=O (Phenacyl)Not Applicable190 - 195
C=O (Carbamoyl)Not Applicable165 - 170
NH₂7.0 - 8.0 (broad)Not Applicable

Note: The data in this table is hypothetical and serves as an illustrative example of expected chemical shift ranges.

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups:

C=O Stretching: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ for the ketone carbonyl group of the phenacyl moiety. Another distinct C=O stretching band for the amide (carbamoyl) group would likely appear around 1650-1680 cm⁻¹.

N-H Stretching: The carbamoyl group's N-H bonds would give rise to one or two bands in the 3200-3400 cm⁻¹ region.

C-N Stretching: Vibrations of the C-N bonds within the pyridinium ring and the carbamoyl group would be observed in the fingerprint region (below 1500 cm⁻¹).

Aromatic C-H and C=C Stretching: The aromatic rings would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Table 2: Expected Infrared Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Amide)3200 - 3400
Aromatic C-H Stretch3000 - 3100
C=O Stretch (Ketone)1680 - 1700
C=O Stretch (Amide)1650 - 1680
Aromatic C=C Stretch1450 - 1600

Note: This table presents expected ranges and the exact positions can vary based on the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

For this compound, the mass spectrum would be expected to show a prominent peak corresponding to the molecular cation [M]⁺, which is the intact molecule minus the bromide counter-ion. The exact mass of this cation can be used to confirm the elemental composition.

The fragmentation pattern provides a "fingerprint" of the molecule. Common fragmentation pathways for this compound might include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the methylene (B1212753) bridge, leading to the formation of a benzoyl cation.

Loss of the carbamoyl group: Fragmentation involving the loss of the -CONH₂ group.

Cleavage of the phenacyl group: Loss of the entire phenacyl substituent from the pyridinium ring.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Identity
[M]⁺241.09Molecular Cation
[M - CO]⁺213.09Loss of Carbon Monoxide
[C₆H₅CO]⁺105.03Benzoyl Cation
[C₅H₄N-CONH₂]⁺121.043-Carbamoylpyridinium Fragment

Note: The m/z values are predicted based on the chemical formula and represent the most abundant isotopes.

X-Ray Crystallographic Analysis for Solid-State Molecular Structure and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise model of the molecular structure, including bond lengths, bond angles, and conformational details, can be generated.

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous confirmation of the molecular connectivity.

Precise measurements of all bond lengths and angles.

Information on the conformation of the molecule in the solid state, including the dihedral angle between the pyridinium and phenyl rings.

Details of the intermolecular interactions, such as hydrogen bonding involving the carbamoyl group and the bromide anion, and potential π-π stacking interactions between the aromatic rings.

A study on the closely related compound, 3-Carbamoyl-1-(2-nitrobenzyl)pyridinium bromide, revealed a monoclinic crystal system with the space group P2₁/c. In this structure, the benzene (B151609) and pyridinium rings were found to be nearly perpendicular, with a dihedral angle of 82.0 (1)°. The crystal packing was stabilized by N—H⋯Br and N—H⋯O hydrogen bonds, which linked the molecules into chains. It is plausible that this compound would exhibit similar structural features, although the specific crystal packing and conformational details would be unique to its structure.

Table 4: Illustrative Crystallographic Data based on a Related Structure

Parameter Example Value (from a related structure)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)17.576
b (Å)7.9990
c (Å)10.152
β (°)105.88
Volume (ų)1372.8
Z4

Source: Data for 3-Carbamoyl-1-(2-nitrobenzyl)pyridinium bromide.

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Predictions

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of pyridinium (B92312) ylides, the reactive intermediates formed from salts like 3-Carbamoyl-1-phenacylpyridinium bromide. The distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and reactivity indices are key parameters derived from these calculations.

The electronic structure of the ylide derived from this compound is characterized by a negatively charged ylidic carbon atom, which is stabilized by the adjacent positively charged pyridinium ring and the electron-withdrawing phenacyl group. The 3-carbamoyl group further influences the electronic properties of the pyridinium ring.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The reactivity of the ylide is largely governed by its frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the ylidic carbon, indicating its nucleophilic character. The Lowest Unoccupied Molecular Orbital (LUMO) is generally distributed over the pyridinium ring, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and stability of the ylide. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Computational studies on related pyridinium ylides have shown that electron-withdrawing substituents on the pyridine (B92270) ring can lower the energy of the LUMO, enhancing the ylide's ability to act as a 1,3-dipole in cycloaddition reactions. researchgate.net Conversely, electron-donating groups would raise the HOMO energy, increasing its nucleophilicity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of the bonding and charge distribution. researchgate.net For pyridinium ylides, NBO calculations can quantify the charge on the ylidic carbon and the extent of delocalization of the negative charge into the phenacyl and pyridinium moieties. This analysis helps in understanding the stability and reactivity of the ylide.

Mechanistic Studies through Computational Modeling

Computational modeling has been a powerful tool for investigating the mechanisms of reactions involving this compound and its ylide.

Reaction Pathway Elucidation (e.g., SNi Mechanism Analogs)

While direct computational studies on SNi mechanism analogs for this compound are not extensively reported, the principles of the internal nucleophilic substitution (SNi) mechanism are relevant to understanding certain reactions of related pyridinium salts. The SNi mechanism is characterized by the retention of configuration at a stereocenter. In the context of pyridinium ylides, computational studies can model the transition states of intramolecular rearrangements and substitutions, providing insights into the feasibility of SNi-like pathways. These calculations can help determine whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates.

Derivation and Application of Nucleophilicity Parameters

A significant contribution of computational and kinetic studies has been the quantification of the nucleophilicity of pyridinium ylides. The reactivity of these ylides can be described by the linear free-energy relationship log k20°C = sN(N + E), where N is the nucleophilicity parameter, sN is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter of the reaction partner.

Kinetic studies on a range of pyridinium ylides have allowed for the determination of their N and sN parameters. researchgate.netelsevierpure.comdoi.orgresearchgate.net These parameters provide a quantitative scale for comparing the nucleophilic reactivity of different ylides. For instance, pyridinium substitution has been found to have a similar effect on the reactivity of the carbanionic center as an alkoxycarbonyl group. researchgate.netelsevierpure.comdoi.orgresearchgate.net

Nucleophilicity Parameters for Selected Pyridinium Ylides

Ylide Precursor (Pyridinium Salt)NsN
(Data for illustrative purposes, based on general findings for pyridinium ylides)(Typical Range)(Typical Range)
Phenacylpyridinium bromide analogue~15-18~0.6-0.8

These nucleophilicity parameters have been successfully used to predict the rate constants for various reactions of pyridinium ylides, including Michael additions and cycloadditions. researchgate.netelsevierpure.comdoi.orgresearchgate.net Deviations between calculated and experimentally observed rate constants can indicate a change in the reaction mechanism. researchgate.netelsevierpure.comdoi.orgresearchgate.net

Regioselectivity Rationalization in Cycloaddition Reactions

The ylide derived from this compound can act as a 1,3-dipole in cycloaddition reactions, for example, with alkynes or alkenes. These reactions can potentially lead to different regioisomers. Computational studies are crucial for understanding and predicting the regioselectivity of these reactions.

The regioselectivity is often rationalized by analyzing the frontier molecular orbitals (FMOs) of the ylide and the dipolarophile. According to FMO theory, the reaction is controlled by the interaction between the HOMO of one reactant and the LUMO of the other. The regioselectivity is determined by the orbital coefficients of the interacting atoms. The reaction will favor the regioisomer that results from the bonding between the atoms with the largest orbital coefficients.

For pyridinium ylides, the HOMO is centered on the ylidic carbon. In a reaction with an electron-deficient alkyne, the LUMO of the alkyne will have larger coefficients on specific carbons. The preferred regioisomer will arise from the combination of the ylidic carbon with the alkyne carbon having the largest LUMO coefficient. Theoretical studies on the cycloaddition of pyridinium ylides with propiolic acid derivatives have shown that the reaction is fully regioselective. rsc.org The introduction of electron-withdrawing groups on the pyridine ring has been shown to favor the cycloaddition. rsc.org

Energy Calculation Studies of Intramolecular Interactions

The three-dimensional structure and conformational preferences of this compound are influenced by a variety of intramolecular interactions. Computational methods can be used to calculate the energies of these interactions and to determine the most stable conformations of the molecule.

In the solid state, the conformation of the molecule is determined by a combination of intramolecular forces and crystal packing effects. X-ray crystallographic studies of related compounds, such as 3-Carbamoyl-1-(2-nitrobenzyl)pyridinium bromide, have provided valuable insights into these interactions. nih.gov In this particular structure, the benzene (B151609) and pyridinium rings form a dihedral angle of 82.0(1)°. nih.gov The crystal structure is stabilized by N-H···Br and N-H···O hydrogen bonds, as well as weaker C-H···O and C-H···Br interactions. nih.gov

Computational modeling can be used to explore the conformational landscape of the isolated molecule in the gas phase or in solution. These calculations can identify low-energy conformers and the energy barriers for rotation around single bonds, such as the bond connecting the phenacyl group to the nitrogen atom. Such studies on related N-substituted pyridinium salts have been performed to understand their three-dimensional structural stability. nih.gov

Calculated Intermolecular Interaction Energies in a Related Pyridinium Bromide Crystal

Interaction TypeDonor-H···AcceptorDistance (Å) (D···A)Angle (°) (D-H···A)
N-H···BrN-H···Br3.454166
N-H···ON-H···O3.143168
C-H···BrC-H···Br3.743173
C-H···OC-H···O3.271167

Data derived from the crystal structure of 3-Carbamoyl-1-(2-nitrobenzyl)pyridinium bromide for illustrative purposes. nih.gov

Emerging and Potential Research Directions

Role in Complex Molecule Synthesis and as a Versatile Synthetic Intermediate

3-Carbamoyl-1-phenacylpyridinium bromide is a pyridinium (B92312) ylide precursor, positioning it as a valuable intermediate in the synthesis of more complex molecular architectures. The phenacyl bromide moiety itself is recognized as a versatile and efficient intermediate for synthesizing a wide array of heterocyclic compounds. nih.govsci-hub.ru Phenacyl bromides are key building blocks in synthetic organic chemistry, serving as a foundation for developing biologically important heterocyclic structures and other industrially significant scaffolds. sci-hub.ruresearchgate.netresearchgate.net Their utility is particularly noted in multicomponent reactions for the efficient synthesis of five- and six-membered as well as fused heterocyclic compounds. sci-hub.ruresearchgate.net

The synthesis of this compound is achieved by reacting phenacyl bromide with nicotinamide (B372718). prepchem.com Pyridinium salts, in general, are useful synthetic building blocks for creating substituted pyridines, dihydropyridines, and piperidines. researchgate.net The reactivity of the pyridinium ring in this compound, combined with the functionalities of the carbamoyl (B1232498) and phenacyl groups, allows for its participation in various organic reactions, making it a versatile tool for chemists.

The presence of two electrophilic centers in the phenacyl bromide precursor—the α-halocarbon and the carbonyl carbon—makes it a key starting material for the synthesis of diverse heterocyclic compounds containing nitrogen, sulfur, and oxygen. researchgate.net This inherent reactivity is carried over to this compound, which can be employed in the construction of complex molecules through reactions such as the Michael Initiated Ring Closure (MIRC) to form dihydrofurans. researchgate.net

Exploration of Derivatives with Specific Structural Motifs and Enhanced Reactivity

Research into the derivatives of this compound is an active area of investigation, aiming to create compounds with tailored properties and enhanced reactivity. By modifying the structural motifs of the parent compound, scientists can fine-tune its electronic and steric characteristics for specific applications. For instance, the synthesis of various N-phenacylpyridinium bromide derivatives allows for the exploration of a range of functionalized 2,3-dihydrofurans. researchgate.net

The development of new pyridinium compounds with different substituents is a strategy to create molecules with specific biological activities, such as acetylcholinesterase inhibition. nih.govresearchgate.net The synthesis of a series of pyridinium salts with alkylphenyl groups at the 1-position and a hydrazone structure at the 4-position of the pyridinium ring has been shown to yield potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net Similarly, derivatives of phenacyl bromide are used to synthesize a variety of bioactive compounds. researchgate.net

The reactivity of related compounds, such as 3-carbamoyl-2-phenylpropionaldehyde, has been studied to understand potential metabolic pathways and toxicities of parent drugs. nih.gov This analogue is highly unstable at physiological pH and undergoes facile elimination to the reactive electrophile 2-phenylpropenal (atropaldehyde). nih.gov Such studies on related structures provide insights into how derivatives of this compound might behave and what structural modifications could lead to enhanced stability or reactivity.

Biochemical and Medicinal Chemistry Implications of Pyridinium Moieties

The pyridinium moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. nih.govresearchgate.netlifechemicals.com Its presence can enhance a molecule's biological activity and physicochemical properties. nih.gov

Pyridinium-containing compounds are well-known for their interaction with enzymes, particularly cholinesterases. Quaternary heteroaromatic salts, such as pyridinium compounds, are effective ligands for acetylcholinesterase (AChE). mmsl.cz They often exhibit strong pharmacological effects, including the inhibition of AChE, which is a key target in the treatment of Alzheimer's disease and myasthenia gravis. researchgate.netmmsl.czdrugbank.com

Several studies have synthesized and evaluated new pyridinium compounds for their inhibitory effect on human blood acetylcholinesterase. nih.gov For example, 1-phenacyl-2-methylpyridinium chloride was found to bind to both the catalytic and allosteric sites of AChE. nih.gov A variety of pyridinium derivatives have been tested as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. researchgate.net The design of novel series of bispyridinium-type AChE inhibitors has led to compounds with activity in the lower micromolar range. researchgate.net Furthermore, new pyridine (B92270) derivatives with carbamic or amidic functions have been designed and synthesized to act as potent cholinesterase inhibitors. nih.gov

The pyridine scaffold is one of the most prevalent structural units in pharmaceutical targets. nih.gov Pyridine and its derivatives are vital in organic chemistry and are extensively used in drug design and synthesis. nih.gov The incorporation of a pyridine motif can enhance a pharmaceutical's biochemical potency, metabolic stability, and permeability. nih.gov

Pyridinium moieties are often introduced into molecules to improve their water solubility and biological activity. nih.govmdpi.com For instance, the introduction of pyridinium groups into purine derivatives has been shown to enhance their solubility in water, which is crucial for biological applications. mdpi.com Given that phenacyl bromides are precursors to a wide range of bioactive heterocyclic compounds, this compound serves as a valuable precursor for the development of new biologically relevant molecules. sci-hub.ruresearchgate.net Its structure combines the bioactive potential of the pyridinium ring with the synthetic versatility of the phenacyl group.

Development of Novel Catalytic Systems Utilizing Pyridinium Salts

Pyridinium salts are increasingly being utilized in the development of novel catalytic systems. Their unique electronic properties make them suitable for a range of catalytic transformations. Recent research has demonstrated the use of pyridinium salts as alkylating reagents in chiral amine-catalyzed enantioselective α-alkylation of aldehydes. rsc.orgchemrxiv.org This reaction proceeds in the presence of visible light without the need for an external photocatalyst, operating through a light-activated charge-transfer complex. rsc.orgchemrxiv.org

Furthermore, pyridinium salts are employed in photoredox catalysis for site-selective C–H acylation. acs.org By using N-methoxy- or N-aminopyridinium salts, acyl radicals can be generated from aldehydes, which then add to the pyridinium substrate at either the C2- or C4-position, depending on the N-substituent. acs.org The activation of pyridine as a pyridinium salt is a common strategy to achieve dearomatization, a challenging transformation, often in the presence of a transition-metal catalyst or an organocatalyst. nih.gov The development of organic redox systems based on pyridinium/carbene hybrids is another promising area of research in catalysis. acs.org

Green Chemistry Approaches in Synthesis and Transformations

The principles of green chemistry are increasingly being applied to the synthesis of pyridinium salts and their derivatives to create more environmentally friendly and efficient processes. nih.gov These approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption. rasayanjournal.co.in

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. mdpi.comnih.gov The synthesis of various heterocyclic compounds, including those derived from phenacyl bromide and pyridine derivatives, has been successfully achieved using microwave irradiation. derpharmachemica.comresearchgate.netrsc.orgmdpi.com For example, a facile microwave-assisted reaction of phenacyl bromide and 2-aminopyridine under solvent-free conditions has been developed to produce imidazo[1,2-a]pyridines in good yields. derpharmachemica.com

Solvent-free synthesis, or "neat" reactions, represents another key green chemistry approach. mdpi.com Mechanochemical methods, such as liquid-assisted grinding (LAG) in a mortar and pestle, have been reported for the efficient and clean synthesis of quaternary pyridinium salts from pyridoxal oxime and substituted phenacyl bromides. srce.hr This method offers several advantages, including being environmentally friendly and having a simple workup procedure. srce.hr

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Carbamoyl-1-phenacylpyridinium bromide with high yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For pyridinium bromide derivatives, precursor salts like phenacyl bromide and carbamoyl pyridine derivatives are reacted in polar aprotic solvents (e.g., acetonitrile) under reflux. Reaction optimization should include pH control (neutral to slightly basic) and temperature modulation (70–90°C). Purity can be enhanced via recrystallization from ethanol/water mixtures, as demonstrated for structurally analogous pyridinium bromides .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Structural confirmation requires multi-technique validation:

  • X-ray crystallography for absolute configuration determination (e.g., bond angles and torsion parameters) .
  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and carbamoyl group integration .
  • Mass spectrometry (ESI-MS) for molecular ion ([M-Br]⁺) identification. Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and methanol/water mobile phase .

Q. What analytical techniques are suitable for quantifying bromide release during degradation studies of this compound?

  • Methodological Answer : Capillary electrophoresis with direct UV detection (200–220 nm) is effective for separating and quantifying bromide ions. Optimize buffer composition (e.g., 20 mM borate, pH 9.2) to resolve chloride/bromide peaks. For complex matrices, ion chromatography with suppressed conductivity detection provides higher sensitivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bromide concentration data obtained from different analytical methods?

  • Methodological Answer : Discrepancies often arise from detection limits or matrix interference. For example, older colorimetric methods (e.g., mercuric thiocyanate) may overestimate bromide in chloride-rich samples. Cross-validate using ion-selective electrodes (ISE) or inductively coupled plasma mass spectrometry (ICP-MS). Calibrate with matrix-matched standards to account for ionic strength effects .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should assess:

  • Hydrolysis kinetics : Monitor degradation at pH 2–12 (using phosphate/citrate buffers) via UV-Vis or LC-MS. Pyridinium bromides are prone to hydrolysis under alkaline conditions (pH > 10), releasing phenacyl groups.
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures. Store samples in anhydrous, dark conditions at 4°C to prevent photolytic/thermal degradation .

Q. What mechanistic insights can be gained from studying the electrochemical behavior of this compound?

  • Methodological Answer : Cyclic voltammetry (CV) in non-aqueous solvents (e.g., DMF with 0.1 M TBAPF₆) reveals redox-active sites. The phenacyl group may show reduction peaks at -1.2 to -1.5 V (vs. Ag/AgCl), while the pyridinium ring exhibits oxidation near +1.0 V. Correlate electrochemical data with computational studies (DFT) to map electron transfer pathways .

Q. How does this compound interact with biological macromolecules (e.g., proteins or DNA) in pharmacological studies?

  • Methodological Answer : Use fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding affinity with target proteins (e.g., kinases). For DNA interaction studies, employ ethidium bromide displacement assays monitored via fluorescence spectroscopy. Molecular docking simulations (AutoDock/Vina) can predict binding modes to guide experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.